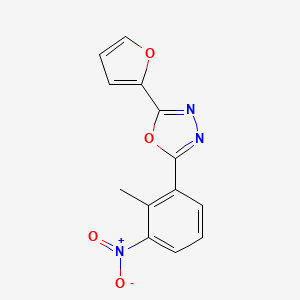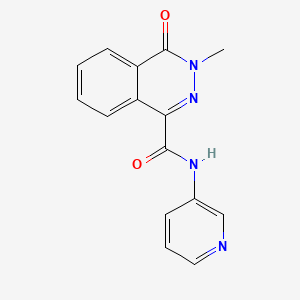![molecular formula C15H16F3NO B5714420 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)
5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one, also known as DMAC, is a synthetic compound that has been widely used in scientific research applications. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of a variety of compounds.
Biochemical and physiological effects:
5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of a variety of compounds. However, its reactivity can also be a limitation, as it can react with unintended nucleophiles and lead to unwanted side products.
Zukünftige Richtungen
There are many potential future directions for the use of 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one in scientific research. One area of interest is the synthesis of new pharmaceuticals using 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one as a building block. Another area of interest is the development of new materials with unique properties, such as self-healing properties or the ability to respond to external stimuli. Additionally, further research is needed to fully understand the mechanism of action of 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one and its potential applications in various fields.
Synthesemethoden
5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a base such as potassium carbonate. The resulting product is then subjected to further purification steps to obtain 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one in its purest form.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one has been used extensively in scientific research, particularly in the field of organic chemistry. It has been used as a building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-[2-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c1-14(2)8-10(7-11(20)9-14)19-13-6-4-3-5-12(13)15(16,17)18/h3-7,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIHXVBBXMPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-[2-(trifluoromethyl)anilino]cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)


![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)

![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)




![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)